molecular formula C15H10F3N3O3 B2456376 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 524036-15-5

5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2456376
CAS No.: 524036-15-5
M. Wt: 337.258
InChI Key: HOPCPFHPTMJOHS-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H10F3N3O3 and its molecular weight is 337.258. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-3-8(5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPCPFHPTMJOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C₁₅H₁₀F₃N₃O₃
  • Molecular Weight : 337.25 g/mol
  • CAS Number : 524036-15-5

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase.

  • IC50 Values : The compound has shown IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines, indicating potent activity against tumor proliferation .
Cell LineIC50 (µM)
A5491.48
MCF-73.67
HCT-1162.28
PC-30.33

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo.

  • Mechanism of Action : The compound acts as an inhibitor of the p38 MAPK pathway, which is crucial in the signaling processes involved in inflammation .

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory properties, this compound has potential neuroprotective effects. It has been reported to reduce oxidative stress and inflammation in neuronal cells.

  • Case Study : In a model of glutamate-induced oxidative neurotoxicity, the compound demonstrated a significant reduction in cell death rates .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of aminopyrazoles revealed that modifications to the phenyl ring significantly influence biological activity. The presence of trifluoromethyl and methoxy groups enhances both anticancer and anti-inflammatory activities .

In Vivo Studies

In vivo studies using animal models have confirmed the efficacy of this compound in reducing inflammation and tumor growth. For instance, administration of the compound resulted in decreased microglial activation in LPS-injected mice .

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
Ester hydrolysisLiOH, MeOH/H₂O, 18 h93%
CyclizationPyridine, reflux, 5 h70%

Basic: How is the structural integrity of this compound validated in research settings?

Answer:
Structural confirmation employs:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–C mean = 0.003 Å) and crystal packing (monoclinic/orthorhombic systems, space groups P21/c or Pbca) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm) and trifluoromethyl groups (δ ~120 ppm for ¹³C) .
    • IR : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .

Example : The dihedral angle between pyrazolopyrimidine and aryl substituents is ~53.6°, critical for assessing planarity and intermolecular interactions .

Advanced: How do reaction conditions (solvent, catalyst, temperature) influence synthetic yields?

Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution yields (e.g., benzylation at 49–67%) compared to ethanol .
  • Catalysts : K₂CO₃ or NaHCO₃ facilitates deprotonation in SN2 reactions, improving benzyl chloride coupling efficiency .
  • Temperature : Reflux (~120°C) in sealed tubes optimizes cyclocondensation but may degrade thermally sensitive substituents .

Q. Optimization Example :

  • Yield Range : 50–98% for trifluoromethylated derivatives, dependent on recrystallization (ethanol) and substituent stability .

Advanced: What computational strategies predict the compound’s bioactivity and binding modes?

Answer:

  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antituberculosis IC₅₀ values .
  • Docking Studies : Trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets (e.g., PI3Kδ inhibitors) .
  • Fluorine Impact : Fluorine’s electronegativity and steric effects improve metabolic stability and target affinity, as seen in Phase II/III clinical candidates .

Case Study : Fluorine substitution at the 3-methoxyphenyl group increases bacterial biofilm inhibition by 40% compared to non-fluorinated analogs .

Advanced: How are contradictory bioactivity results resolved for structurally similar analogs?

Answer:

  • Substituent Analysis : Compare substituent electronic profiles (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) using Hammett constants to explain variance in enzyme inhibition .
  • Crystallographic Data : Resolve steric clashes (e.g., β = 99.46° in monoclinic systems) that may hinder target binding .
  • Biological Assays : Validate with orthogonal methods (e.g., MIC vs. enzymatic IC₅₀) to distinguish direct inhibition from off-target effects .

Example : A 10-fold difference in antituberculosis activity between analogs correlates with C–H···F hydrogen bonding efficiency in crystal structures .

Advanced: What strategies mitigate challenges in characterizing optical properties or tautomeric forms?

Answer:

  • Solid-State NMR : Resolves tautomerism (e.g., pyrazole vs. pyrimidine protonation states) undetectable in solution .
  • UV-Vis/PL Spectroscopy : Trifluoromethyl groups redshift absorption maxima (λₐᵦₛ ~350 nm) due to electron-withdrawing effects .
  • NOESY Experiments : Confirms spatial proximity of substituents (e.g., H-3 and CH₂ in benzylated derivatives) to assign regiochemistry .

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